1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea
Description
The compound 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea is a urea derivative featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole group and a chlorinated trifluoromethylphenyl moiety. Further analysis will focus on structural and functional comparisons with analogous compounds.
Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N6O/c1-9-5-10(2)27(26-9)15-22-7-12(8-23-15)25-16(28)24-11-3-4-14(18)13(6-11)17(19,20)21/h3-8H,1-2H3,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKDHUMVTBKNNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the key intermediates, which are then coupled under specific reaction conditions to form the final product. Common synthetic methods include:
Step 1 Synthesis of 4-chloro-3-(trifluoromethyl)aniline: - This intermediate can be prepared by chlorination of 3-(trifluoromethyl)aniline using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Step 2 Formation of the pyrazolyl-pyrimidinyl intermediate: - This involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable pyrimidine derivative under basic conditions.
Step 3 Coupling Reaction: - The final step involves the coupling of the two intermediates using a coupling reagent such as carbonyldiimidazole (CDI) or triphosgene to form the urea linkage.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea undergoes various types of chemical reactions, including:
Oxidation: - The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: - Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: - The chlorinated phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea has a wide range of scientific research applications, including:
Medicinal Chemistry: - The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Agricultural Chemistry: - The compound is studied for its potential use as a pesticide or herbicide, given its ability to interact with specific biological targets in pests or weeds.
Materials Science: - The compound’s unique chemical properties make it a candidate for the development of advanced materials, such as polymers or coatings with specific functionalities.
Mechanism of Action
The mechanism of action of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on molecular features and available information:
Table 1: Structural and Molecular Comparison
Key Observations:
Core Heterocycle Differences: The target compound uses a pyrimidine ring (6-membered, two nitrogen atoms at positions 1 and 3), whereas the compound in employs a pyrazine ring (6-membered, two nitrogen atoms at positions 1 and 4).
Substituent Variations :
- The 3,5-dimethylpyrazole group in the target compound introduces steric bulk and electron-donating methyl groups, which may influence solubility and target affinity. In contrast, the compound features a 1-methylpyrazole attached via a methyl linker, reducing steric hindrance but possibly improving conformational flexibility .
Aromatic Ring Modifications :
- The target compound’s 4-chloro-3-(trifluoromethyl)phenyl group combines electronegative chlorine and trifluoromethyl substituents, enhancing hydrophobicity and metabolic stability. The compound uses a simpler 4-(trifluoromethyl)phenyl group, lacking the chloro substituent, which may reduce steric and electronic effects .
Biological Implications: Urea derivatives are known for their role as kinase inhibitors (e.g., sorafenib analogs).
Biological Activity
The compound 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea is a member of a class of compounds that have garnered attention for their diverse biological activities, particularly in the realm of medicinal chemistry. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 394.68 g/mol. The structure features a trifluoromethyl group and a pyrazole moiety, which are critical for its biological activity.
- Inhibition of Kinases : Compounds similar to the one under investigation have been shown to inhibit various kinases, including EGFR and VEGFR2. For instance, a related compound exhibited IC50 values ranging from 0.3 to 24 µM against these targets, indicating significant potency in inhibiting tumor growth and inducing apoptosis in cancer cells .
- Anticancer Activity : The pyrazolo[1,5-a]pyrimidine derivatives have demonstrated promising anticancer properties. In vitro studies revealed that these compounds can effectively inhibit cell migration and induce cell cycle arrest, leading to DNA fragmentation in cancer cell lines such as MCF-7 .
Biological Activity Data
Case Studies
Case Study 1: Anticancer Efficacy
In a recent study, derivatives of pyrazolo[3,4-d]pyrimidine were tested for their ability to inhibit cancer cell proliferation. The compound demonstrated significant efficacy in reducing tumor size in xenograft models, with observed reductions in cell viability correlating with increased concentrations of the compound .
Case Study 2: Mechanistic Insights
Molecular docking studies highlighted the binding affinity of the compound for key kinases involved in cancer signaling pathways. The research indicated that the presence of the trifluoromethyl group enhances binding interactions within the ATP-binding pocket of these kinases, contributing to its inhibitory effects .
Q & A
Q. Methodological Answer :
- Spectroscopy :
- Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at m/z 540.66) .
Advanced : X-ray crystallography resolves 3D conformation (e.g., pyrazole-pyrimidine dihedral angles) .
Advanced: How to design assays to evaluate its kinase inhibition potential?
Q. Methodological Answer :
Target selection : Prioritize kinases with urea-binding pockets (e.g., EGFR, VEGFR) based on structural analogs .
In vitro assays :
- ATP-competitive inhibition : Measure IC₅₀ via fluorescence polarization .
- Cellular assays : Use cancer cell lines (e.g., HeLa) to assess antiproliferative effects .
SAR analysis : Compare with analogs (e.g., 3-chlorophenyl vs. 4-fluorophenyl derivatives) .
Q. Methodological Answer :
- Insecticidal : Disrupts chitin synthesis in Lepidoptera (EC₅₀ = 0.5 ppm) .
- Anticancer : Inhibits kinases (IC₅₀ < 20 nM) and induces apoptosis in solid tumors .
- Antimicrobial : Moderate activity against Gram-positive bacteria (MIC = 8 µg/mL) .
Advanced: How to resolve contradictions in reported bioactivity data?
Q. Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., NIH/3T3 fibroblasts) and protocols .
- Control variables : Account for solvent effects (e.g., DMSO vs. saline) and purity (>95% by HPLC) .
- Meta-analysis : Compare datasets from multiple analogs (e.g., fluorine vs. chlorine substituents) .
Basic: What computational methods predict its solubility and stability?
Q. Methodological Answer :
- LogP calculation : Predict lipophilicity using software like MarvinSuite (estimated LogP = 3.8) .
- Molecular dynamics : Simulate aqueous solubility and degradation pathways (e.g., urea hydrolysis) .
Advanced : QSAR models correlate substituent electronegativity (e.g., -CF₃) with stability .
Advanced: How to troubleshoot low yields in pyrazole synthesis?
Q. Methodological Answer :
- Byproduct analysis : Monitor intermediates via TLC (e.g., hydrazone vs. pyrazole spots) .
- Catalyst optimization : Replace Cu(OTf)₂ with Pd(PPh₃)₄ for sterically hindered couplings .
- Purification : Use column chromatography (silica gel, hexane/EtOAc) over recrystallization .
Basic: What structural analogs show improved pharmacological properties?
Q. Methodological Answer :
| Analog | Modification | Improved Property | Reference |
|---|---|---|---|
| 1-(3-Cl-4-F-phenyl)urea | Pyrimidine → triazole | Oral bioavailability (F = 60%) | |
| 1-(2-(dimethylamino)pyrimidin-5-yl)urea | -CF₃ → -OCH₃ | Reduced hepatotoxicity |
Advanced: How to integrate this compound into interdisciplinary research?
Q. Methodological Answer :
- Materials science : Functionalize nanoparticles for targeted drug delivery .
- Agricultural chemistry : Develop slow-release formulations for pest control .
- Photopharmacology : Introduce photo-switchable groups (e.g., azobenzene) for light-activated kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
